Tetrakis(2-hydroxyethyl) silicate

Beschreibung

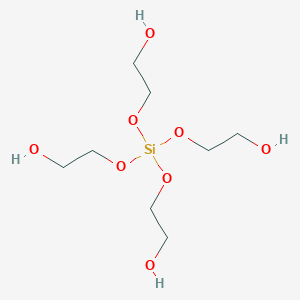

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetrakis(2-hydroxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFIZJRFOOZIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[Si](OCCO)(OCCO)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066226 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17622-94-5 | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Tetrakis(2-hydroxyethyl) silicate?

An In-Depth Technical Guide to the Chemical Properties of Tetrakis(2-hydroxyethyl) silicate

Abstract

This compound, also known as Tetrakis(2-hydroxyethoxy)silane (THEOS), is an organosilicon compound of significant interest in materials science and nanotechnology.[1] As a silicate ester, its core utility lies in its function as a precursor for silica-based materials via the sol-gel process.[1] This document provides a comprehensive technical overview of the chemical and physical properties of THEOS, intended for researchers, scientists, and professionals in drug development. We will explore its molecular structure, physicochemical characteristics, core reactivity—particularly its hydrolysis and condensation mechanisms—and its applications. This guide emphasizes the causality behind its chemical behavior, contrasting it with more traditional precursors like Tetraethyl orthosilicate (TEOS), and provides practical insights into its handling, safety, and experimental use.

Molecular Structure and Identification

This compound is an orthosilicate ester where a central silicon atom is covalently bonded to four 2-hydroxyethoxy groups.[1] The presence of terminal hydroxyl (-OH) groups on each of the four organic ligands distinguishes it from many common alkoxysilanes and plays a crucial role in its chemical properties, particularly its solubility and reactivity.

Chemical Identifiers:

-

Synonyms: Tetrakis(2-hydroxyethoxy)silane, Silistren, Tetra(ethylene glycol) silicate, Ethylene glycol silicate.[1][3][4][7]

Physicochemical Properties

THEOS is typically a clear, colorless to pale yellow, viscous liquid.[1][7] Its physical properties are summarized in the table below. The compound's high boiling point and low vapor pressure are indicative of strong intermolecular forces, likely hydrogen bonding enabled by the terminal hydroxyl groups. Its solubility in water and various organic solvents makes it a versatile precursor for a range of reaction conditions.[1]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][2][7] |

| Boiling Point | 357.7 °C at 760 mmHg | [2][6] |

| Density | ~1.23 - 1.3 g/cm³ | [2][5][6] |

| Vapor Pressure | < 1 mm Hg @ 25°C | [7] |

| Flash Point | 170.1 °C | [2][6] |

| pKa | 13.49 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in water and organic solvents | [1] |

Core Chemical Reactivity: Hydrolysis and Condensation

The most critical chemical property of THEOS is its ability to undergo hydrolysis and condensation, the foundational reactions of the sol-gel process.[1] This process allows for the synthesis of highly pure and homogenous silica networks at ambient temperatures.

Hydrolysis

In the presence of water, the silicon-oxygen bonds of the ester are cleaved, replacing the 2-hydroxyethoxy groups with hydroxyl groups (silanols, Si-OH) and liberating ethylene glycol as a byproduct.[7]

Si(OCH₂CH₂OH)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OH

A key advantage of THEOS over precursors like TEOS is its enhanced hydrolysis rate, particularly in neutral pH regions.[9] Research suggests that replacing the ethyl residues of TEOS with ethylene glycol residues allows the hydrolysis and condensation reactions to proceed rapidly without the need for strong acid or base catalysts, which can be detrimental for certain applications, such as the encapsulation of sensitive biomolecules.[9] This is likely due to the increased hydrophilicity and potential for intramolecular hydrogen bonding conferred by the terminal hydroxyl groups, which facilitates the interaction with water.

Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form stable siloxane bridges (Si-O-Si), releasing water as a byproduct. This polymerization process is what builds the inorganic silica network, leading to the formation of a gel.

2 Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The kinetics of both hydrolysis and condensation are highly dependent on factors such as pH, water-to-silicate ratio, temperature, and the presence of a catalyst.[10] While THEOS can react at neutral pH, the reaction can be accelerated under acidic (pH < 4) or basic (pH > 10) conditions if desired.[10]

Caption: Hydrolysis and condensation pathway for THEOS in the sol-gel process.

Synthesis

A common laboratory-scale synthesis for this compound involves a transesterification reaction. Tetraethyl orthosilicate (TEOS) is reacted with ethylene glycol.[6][9] The ethanol produced as a byproduct is typically removed to drive the reaction to completion.

Si(OC₂H₅)₄ + 4 HOCH₂CH₂OH → Si(OCH₂CH₂OH)₄ + 4 C₂H₅OH

Applications in Research and Drug Development

The unique properties of THEOS make it a valuable precursor in materials science for creating hybrid organic-inorganic materials, which can enhance mechanical strength and thermal stability.[1] Its good film-forming capabilities are beneficial for coatings and adhesives.[1]

In the context of drug development, the sol-gel process using silica precursors is a well-established method for creating drug delivery systems.[11][12] While much of the literature focuses on TEOS, the properties of THEOS present distinct advantages:

-

Biocompatibility: The sol-gel process can be performed under mild, near-physiological pH and temperature conditions, which is crucial for encapsulating delicate therapeutic proteins or cells.[9]

-

Tunable Release: The resulting silica matrix is porous, and its structure can be tuned to control the release kinetics of an encapsulated drug.[11]

-

Hydrogel Formation: THEOS can be used to form silica hydrogels, which are of great interest for topical drug delivery and tissue engineering due to their high water content and versatile mechanical properties.[11]

Safety, Handling, and Storage

As a chemical intermediate, proper safety protocols are mandatory when handling THEOS.

-

Hazards: THEOS is classified as causing eye irritation and is suspected of damaging fertility or the unborn child.[7] It may also cause damage to organs through prolonged or repeated exposure.[7] Inhalation may irritate the respiratory tract, and skin contact can cause irritation.[5][7]

-

Personal Protective Equipment (PPE): Wear protective neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[7] A NIOSH-certified organic vapor respirator is recommended where inhalation exposure may occur.[7]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7] Use in a well-ventilated area with local exhaust.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly closed container in a well-ventilated place, away from heat, sparks, and open flames.[7] It should be stored locked up and away from oxidizing agents.[7]

-

Stability and Decomposition: The material is stable under normal conditions but decomposes slowly in contact with moist air or water, liberating ethylene glycol.[7] Hazardous decomposition products upon exposure to heat or flame include organic acid vapors and silicon dioxide.[7]

Experimental Protocols

Protocol 1: Synthesis of a Basic Silica Hydrogel via Sol-Gel Process

This protocol describes a generalized method for preparing a silica hydrogel using THEOS. The causality behind these steps is to control the hydrolysis and condensation reactions to form a uniform gel network.

Materials:

-

This compound (THEOS)

-

Deionized Water

-

Ethanol (optional, as a co-solvent to ensure miscibility)

-

pH 7.4 Phosphate-Buffered Saline (PBS)

Methodology:

-

Precursor Preparation: In a clean glass vessel, create a precursor solution by mixing THEOS with ethanol (e.g., at a 1:1 v/v ratio) if needed to ensure a single phase with the aqueous component.

-

Initiation of Hydrolysis: Add deionized water or PBS to the precursor solution with gentle but constant stirring. A common starting point is a 4:1 molar ratio of water to THEOS. The neutral pH of the PBS is sufficient to initiate hydrolysis without a harsh catalyst.[9]

-

Gelation: Cover the vessel to prevent evaporation and leave the solution undisturbed at room temperature. The solution will gradually increase in viscosity as the condensation and polymerization reactions form a 3D silica network. Gelation can take from minutes to several hours depending on concentration and temperature.

-

Aging: Once the gel has set (i.e., it does not flow when the container is tilted), it should be aged for 24-48 hours. During aging, the polymerization continues, and the mechanical strength of the gel increases.

-

Solvent Exchange (Optional): To prepare the hydrogel for biological applications, the ethylene glycol and any residual ethanol can be removed by immersing the gel in an excess of PBS, replacing the buffer periodically over 2-3 days.

Caption: Experimental workflow for silica hydrogel synthesis using THEOS.

References

-

Gelest, Inc. (2015). TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90 Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). tetrakis(2-hydroxyethyl) orthosilicate. Retrieved from [Link]

-

Chemsrc. (2025). Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural formulas of tetraethoxysilane (TEOS), tetrakis(2-hydroxyethyl)orthosilicate (THEOS) and tannic acid (TA). Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethyl orthosilicate. Retrieved from [Link]

-

PubChem. (n.d.). Tetrakis(2-hydroxyethyl)orthosilicate. Retrieved from [Link]

-

MDPI. (2020). Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRAETHOXYSILANE. Retrieved from [Link]

-

SANFAN Chemical. (2025). Sol-Gel Method and TEOS. Retrieved from [Link]

-

ResearchGate. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]

-

PubMed. (2020). Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). 29 Si NMR spectrum of tetraethoxysilane (TEOS). Retrieved from [Link]

Sources

- 1. CAS 17622-94-5: Tetrakis(2-hydroxyethyl) orthosilicate [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 17622-94-5 | Tetrakis(2-hydroxyethyl) orthosilicate - AiFChem [aifchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5 | Chemsrc [chemsrc.com]

- 7. gelest.com [gelest.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Tetrakis(2-hydroxyethyl) orthosilicate

Abstract

Tetrakis(2-hydroxyethyl) orthosilicate (THEOS), a functionalized alkoxysilane, is a precursor of significant interest in materials science and drug delivery. Its unique structure, featuring hydroxyl-terminated ethylene glycol chains, imparts enhanced hydrophilicity and reactivity in neutral pH environments compared to traditional precursors like tetraethyl orthosilicate (TEOS).[1] This guide provides a detailed exploration of the primary synthesis route for THEOS via the alcoholysis of silicon tetrachloride with ethylene glycol. It offers an in-depth analysis of the reaction mechanism, step-by-step experimental protocols, purification techniques, and comprehensive characterization methods. Furthermore, this document discusses an alternative transesterification route, addresses critical safety and handling protocols for the reagents involved, and explores the applications of THEOS, particularly in the development of advanced drug delivery systems.

Introduction

The field of sol-gel chemistry provides a versatile platform for creating inorganic-organic hybrid materials with tailored properties. Central to this process is the choice of the molecular precursor. While tetraalkoxysilanes like TEOS are widely used, their slow hydrolysis and condensation rates at neutral pH limit their application in sensitive systems, such as those involving biomolecules.[1]

1.1 Chemical Properties and Structure

Tetrakis(2-hydroxyethyl) orthosilicate, also known as tetrakis(2-hydroxyethoxy)silane, is an organosilicon compound with the chemical formula Si(OCH₂CH₂OH)₄.[2][3][4] The molecule consists of a central silicon atom bonded to four 2-hydroxyethoxy ligands through Si-O bonds. The presence of terminal hydroxyl (-OH) groups makes the molecule significantly more polar and reactive than its fully alkyl-capped counterparts. This structural feature allows for rapid hydrolysis and condensation in neutral aqueous solutions, a distinct advantage for forming silica-based materials under biologically compatible conditions.[1]

Molecular Formula: C₈H₂₀O₈Si[2][3]

Molecular Weight: 272.33 g/mol [3]

Structure:

Figure 1: Chemical Structure of Tetrakis(2-hydroxyethyl) orthosilicate

1.2 Applications in Material Science and Drug Development

The unique reactivity of THEOS makes it a valuable precursor for various applications:

-

Biocompatible Coatings: Its ability to form silica networks in neutral conditions is ideal for creating coatings on medical devices and implants.

-

Drug Delivery Systems: THEOS is used to synthesize functionalized mesoporous silica nanoparticles (MSNs).[5][6][7][8] These materials can be loaded with therapeutic agents and their surfaces modified to control drug release, making them promising carriers for targeted drug delivery.[5][7][9] The hydroxyl groups on the THEOS-derived silica surface provide convenient handles for further functionalization.

-

Sol-Gel Synthesis: It serves as a superior alternative to TEOS for sol-gel processes where neutral pH is required to preserve the integrity of embedded molecules like proteins or tannic acid.[1]

Synthesis Routes

The preparation of THEOS is primarily achieved through two main synthetic pathways: the direct alcoholysis of a silicon halide or the transesterification of a simpler tetraalkoxysilane.

Primary Route: Alcoholysis of Silicon Tetrachloride

The most common and direct method for synthesizing THEOS is the reaction of silicon tetrachloride (SiCl₄) with an excess of ethylene glycol. This reaction is analogous to the synthesis of TEOS from ethanol and SiCl₄.[10]

2.1.1 Reaction Mechanism and Stoichiometry

The reaction is a nucleophilic substitution at the silicon center. The oxygen atom of the hydroxyl group in ethylene glycol acts as a nucleophile, attacking the electrophilic silicon atom of SiCl₄. This leads to the stepwise displacement of the four chloride atoms.

Overall Reaction: SiCl₄ + 4 HOCH₂CH₂OH → Si(OCH₂CH₂OH)₄ + 4 HCl

The reaction is highly exothermic and produces hydrogen chloride (HCl) gas as a byproduct.[11][12] The presence of HCl can catalyze side reactions, such as the polymerization of ethylene glycol or the formation of chlorinated byproducts. Therefore, controlling the reaction conditions is critical.

Causality of Mechanism: Silicon's ability to accommodate a fifth ligand is key to this reaction. Unlike carbon in CCl₄, the silicon atom in SiCl₄ has accessible vacant 3d orbitals.[13] This allows a water or alcohol molecule (the nucleophile) to coordinate with the silicon atom, forming a pentacoordinate transition state, which then facilitates the elimination of a chloride ion.[13][14]

The reaction proceeds in four sequential steps, with each step becoming progressively slower due to increasing steric hindrance around the silicon atom.

2.1.2 Key Experimental Parameters and Their Influence

-

Temperature: The reaction is highly exothermic. It is crucial to maintain a low temperature (typically between -10°C and 0°C) during the addition of SiCl₄ to control the reaction rate, minimize side reactions, and prevent excessive evolution of HCl gas.[15]

-

Reagent Stoichiometry: A stoichiometric excess of ethylene glycol is used to ensure complete substitution of all four chloride atoms and to help dissolve the reactants and intermediates.

-

Solvent: While ethylene glycol can act as both reactant and solvent, an inert, anhydrous solvent like tetrahydrofuran (THF) or diethyl ether can be used to better control the reaction concentration and temperature.

-

HCl Removal: The generated HCl must be removed from the reaction mixture to drive the equilibrium towards the product and prevent acid-catalyzed side reactions. This is typically achieved by bubbling a stream of dry, inert gas (like nitrogen or argon) through the reaction mixture or by performing the reaction under reduced pressure. Alternatively, a tertiary amine (e.g., pyridine or triethylamine) can be added as an acid scavenger to neutralize the HCl as it forms, precipitating as an ammonium salt that can be filtered off.

2.1.3 Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing a base solution like NaOH to neutralize HCl). Ensure all glassware is thoroughly dried to prevent premature hydrolysis of SiCl₄.[11] The system should be maintained under a dry, inert atmosphere (N₂ or Ar).

-

Charging Reagents: Charge the flask with anhydrous ethylene glycol (4.5 equivalents) and an anhydrous solvent (e.g., THF) if desired. Cool the flask to -10°C using an ice-salt or dry ice/acetone bath.

-

Addition of SiCl₄: Dilute silicon tetrachloride (1 equivalent) with the anhydrous solvent in the dropping funnel. Add the SiCl₄ solution dropwise to the vigorously stirred ethylene glycol solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 0°C.[15]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.[16] During this time, continue to purge the system with a slow stream of inert gas to facilitate the removal of dissolved HCl.

-

Work-up: The work-up procedure depends on whether an acid scavenger was used.

-

Without Scavenger: The product is isolated by removing the solvent and excess ethylene glycol under reduced pressure.

-

With Scavenger: The precipitated ammonium salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure.

-

Alternative Route: Transesterification of Alkoxysilanes

An alternative method involves the transesterification of a more common tetraalkoxysilane, such as tetraethyl orthosilicate (TEOS), with ethylene glycol.[17]

Reaction: Si(OC₂H₅)₄ + 4 HOCH₂CH₂OH ⇌ Si(OCH₂CH₂OH)₄ + 4 C₂H₅OH

This reaction is an equilibrium process. To drive it to completion, the lower-boiling alcohol (ethanol in this case) must be continuously removed from the reaction mixture, typically by distillation. This method avoids the generation of corrosive HCl but often requires a catalyst (such as an acid or base) and higher reaction temperatures.[18][19][20]

Purification and Isolation

The crude product obtained is often a viscous liquid contaminated with unreacted ethylene glycol, residual solvent, and potentially oligomeric silicate species.

-

Vacuum Distillation: Purification can be achieved by fractional distillation under high vacuum. However, THEOS has a high boiling point, and prolonged heating can lead to decomposition or polymerization.[21]

-

Solvent Extraction: An alternative purification method involves solvent extraction. For instance, if the product contains non-polar impurities, it can be washed with a non-polar solvent like hexane, in which THEOS is poorly soluble.[22]

-

Chromatography: For high-purity applications, column chromatography on silica gel can be employed, though this may be challenging for large-scale preparations due to the polar nature of the compound.[23]

Characterization and Quality Control

Confirming the identity and purity of the synthesized THEOS is essential. The following analytical techniques are commonly used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environments. One would expect to see characteristic signals for the methylene (-OCH₂CH₂OH) and hydroxyl (-OH) protons.

-

¹³C NMR: Shows signals for the two distinct carbon atoms in the 2-hydroxyethoxy ligand.

-

²⁹Si NMR: A single peak would confirm the presence of a single silicon environment.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify functional groups. Key expected absorptions include:

-

A broad O-H stretching band (~3400 cm⁻¹).

-

C-H stretching bands (~2850-2950 cm⁻¹).

-

A strong Si-O-C stretching band (~1080-1100 cm⁻¹).

-

C-O stretching bands (~1040 cm⁻¹).

-

Table 1: Summary of Expected Analytical Data

| Technique | Feature | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~3.7 ppm (-Si-O-CH₂-), ~3.6 ppm (-CH₂-OH), broad singlet for -OH |

| FT-IR | Wavenumber (cm⁻¹) | ~3400 (br, O-H), ~2900 (C-H), ~1100 (Si-O-C) |

| Appearance | Physical State | Colorless to pale yellow viscous liquid |

Safety and Handling

Both the starting materials and the reaction itself present significant hazards that must be managed with appropriate laboratory safety practices.

5.1 Reagent Hazards

-

Silicon Tetrachloride (SiCl₄):

-

Toxicity: Fatal if inhaled.[24] Causes severe skin burns and serious eye damage.[24][25]

-

Reactivity: Reacts violently with water and moisture in the air to produce heat and toxic, corrosive hydrogen chloride gas.[11] This reaction can lead to a pressure buildup in sealed containers.

-

Handling: Must be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[24][25][26] A respirator may be necessary for certain operations.[24] Store in a cool, dry, well-ventilated area away from incompatible materials.[25][27]

-

-

Ethylene Glycol:

-

Toxicity: Harmful if swallowed. May cause damage to organs (kidneys) through prolonged or repeated exposure.[4]

-

Handling: Handle with gloves and eye protection in a well-ventilated area.

-

5.2 Safe Laboratory Practices

-

Inert Atmosphere: The entire synthesis must be conducted under a dry, inert atmosphere to prevent hazardous reactions between SiCl₄ and atmospheric moisture.

-

Temperature Control: The exothermic nature of the reaction requires a robust cooling system and slow, controlled addition of the SiCl₄. A sudden temperature increase can lead to a runaway reaction.

-

HCl Scrubber: The HCl gas evolved is corrosive and toxic. The reaction apparatus must be vented through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the gas before it is released into the fume hood exhaust.

-

Emergency Preparedness: An appropriate fire extinguisher (dry chemical or CO₂, do not use water) and an emergency eyewash station and safety shower must be readily accessible.[25][27]

Conclusion

The synthesis of Tetrakis(2-hydroxyethyl) orthosilicate via the alcoholysis of silicon tetrachloride is a well-established but technically demanding procedure. Success hinges on the rigorous exclusion of moisture, precise temperature control, and effective management of the corrosive HCl byproduct. The resulting precursor offers significant advantages over traditional alkoxysilanes, particularly for applications in biotechnology and drug delivery, where its enhanced reactivity at neutral pH allows for the formation of silica-based materials under mild, biocompatible conditions. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce and characterize this versatile compound for advanced material synthesis.

References

- Lab Pro Inc. Guide to Safely Handling Silicon Tetrachloride in Solar Panel Laboratories.

- Airgas. Silicon Tetrachloride Safety Data Sheet.

- MTG... Silicon tetrachloride Safety Datasheet.

- Wang, Y. et al. Functionalized mesoporous silica particles for application in drug delivery system.

- New Jersey Department of Health. Silicon Tetrachloride Hazardous Substance Fact Sheet.

- Irigoras, A. et al. Theoretical Study of the Reaction Mechanism and Role of Water Clusters in the Gas-Phase Hydrolysis of SiCl4.

- Fisher Scientific. Silicon(IV) chloride Safety Data Sheet.

- Calzaferri, G. Functionalized silicate nanochannels: towards applications in drug delivery and solar energy conversion.

- Wang, Y. et al. Functionalized mesoporous silica particles for application in drug delivery system.

- Kuznetsova, A. A. et al. Structural formulas of tetraethoxysilane (TEOS), tetrakis(2-hydroxyethyl)orthosilicate (THEOS) and tannic acid (TA).

- Al-Basha, D. et al. Dual-Functionalized Mesoporous Silica Nanoparticles for Celecoxib Delivery.

- BenchChem. Tetrakis(2-ethoxyethyl) orthosilicate | 18407-94-8.

- Organic Syntheses Procedure.

- Chem Zipper. Why does SiCl4 undergo hydrolysis whereas CCl4 doesn't?.

- Li, Z. et al. Functionalized mesoporous silica materials for controlled drug delivery.

- ResearchGate. Reaction of SiCl4 with water and illustration depicting the diameter...

- Homework.Study.com. What would be the first step of the mechanism in the hydrolysis of SiCl4?.

- Organic Syntheses Procedure.

- Wikipedia. Tetraethyl orthosilicate.

- Quora. What happens when SICL4 is added to water?.

- PubChemLite. Tetrakis(2-hydroxyethyl)orthosilicate (C8H20O8Si).

- ChemicalBook. How to synthesize Tetraethyl orthosilicate?.

- Chemsrc. Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5.

- Fukaya, N. et al. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals.

- Oestreich, M. et al. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers.

- GSRS. TETRAKIS(2-HYDROXYETHYL) SILICATE.

- Spacek, P. & Kubin, M. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography.

- Google Patents. Purification method of 2-hydroxyethyl methacrylate.

- Pesciaioli, F. et al. Organocatalytic asymmetric synthesis of Si-stereogenic silacycles.

- Gelest, Inc. TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90 Safety Data Sheet.

- ResearchGate. Transesterification of Soybean Oil with Ethylene Glycol Catalyzed by Modified Li-Al Layered Double Hydroxides.

- Wiley Online Library. Direct Esterification of Terephthalic Acid with Ethylene Glycol Under Atmospheric Pressure.

- Coca, S. et al. Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate.

- Google Patents. Method for direct esterification of terephthalic acid with ethylene glycol.

- Kumar, A. et al. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation.

- ResearchGate. Can anyone advise me on distilling hydroxyethyl acrylate?.

- International Journal of Chemical Separation Technology. Investigation on Trans-esterification of Terephthalic Acid and Ethylene Glycol for the Production of Polyester Fibers..

- OpenMETU. Polymerization and characterization of 2-Hydroxyethyl acrylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - Tetrakis(2-hydroxyethyl)orthosilicate (C8H20O8Si) [pubchemlite.lcsb.uni.lu]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Functionalized mesoporous silica particles for application in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionalized silicate nanochannels: towards applications in drug delivery and solar energy conversion [zora.uzh.ch]

- 7. Functionalized mesoporous silica particles for application in drug delivery system. | Semantic Scholar [semanticscholar.org]

- 8. Functionalized mesoporous silica materials for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual-Functionalized Mesoporous Silica Nanoparticles for Celecoxib Delivery: Amine Grafting and Imidazolyl PEI Gatekeepers for Enhanced Loading and Controlled Release with Reduced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. researchgate.net [researchgate.net]

- 13. Welcome to Chem Zipper.com......: Why does SiCl4 undergo hydrolysis whereas CCl4 doesn't? [chemzipper.com]

- 14. homework.study.com [homework.study.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5 | Chemsrc [chemsrc.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemical.journalspub.info [chemical.journalspub.info]

- 21. researchgate.net [researchgate.net]

- 22. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]

- 23. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. airgas.com [airgas.com]

- 25. fishersci.com [fishersci.com]

- 26. labproinc.com [labproinc.com]

- 27. multigas.ch [multigas.ch]

Tetrakis(2-hydroxyethyl) silicate CAS number 17622-94-5.

An In-depth Technical Guide to Tetrakis(2-hydroxyethyl) orthosilicate (THEOS) for Advanced Material Synthesis

Introduction

Tetrakis(2-hydroxyethyl) silicate, registered under CAS number 17622-94-5, is a functionalized organosilicon compound that serves as a pivotal precursor in modern materials science.[1][2] Commonly referred to as Tetrakis(2-hydroxyethyl) orthosilicate (THEOS), this water-soluble silicate ester has emerged as a superior alternative to traditional silica sources like Tetraethyl orthosilicate (TEOS), particularly in the realm of sol-gel synthesis.[1][3]

Its unique molecular structure, featuring a central silicon atom bonded to four 2-hydroxyethyl groups, imparts distinct reactivity. Unlike TEOS, which requires acid or base catalysis for efficient hydrolysis, THEOS undergoes rapid hydrolysis and condensation in neutral aqueous environments.[3] This characteristic is a significant process advantage, especially in applications involving pH-sensitive components such as biological macromolecules, making it a compound of great interest to researchers in materials science, nanotechnology, and drug development.[1][3] This guide provides a comprehensive technical overview of THEOS, from its fundamental properties and reactivity to its synthesis, applications, and safe handling protocols.

Caption: Molecular structure of Tetrakis(2-hydroxyethyl) orthosilicate.

Section 1: Physicochemical Properties and Identification

THEOS is typically a colorless to pale yellow, clear, viscous liquid.[1][4] Its solubility in water and various organic solvents makes it highly versatile for a range of formulations.[1] The key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀O₈Si | [1][2][5] |

| Molecular Weight | 272.33 g/mol | [2][4][5] |

| CAS Number | 17622-94-5 | [1][4][5] |

| EC Number | 241-598-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | ~1.196 - 1.285 g/cm³ at 25°C | [4][5] |

| Boiling Point | ~200°C (decomposes) | [5] |

| Flash Point | >110°C (>230°F) | [5] |

| Vapor Pressure | < 1 mmHg at 25°C | [6] |

| Water Solubility | Soluble (87 g/L at 25°C, calculated) | [7] |

| Synonyms | THEOS, Tetrakis(2-hydroxyethoxy)silane, Ethylene glycol silicate | [1][6][8] |

| InChI Key | URFIZJRFOOZIBS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C(CO(OCCO)OCCO)O | [4][8] |

Section 2: Core Reactivity - The Sol-Gel Mechanism

The primary utility of THEOS stems from its function as a precursor in sol-gel processes, which involve its hydrolysis and subsequent condensation to form a stable, three-dimensional silica (Si-O-Si) network.[1] This transformation is the foundation for creating silica-based materials.

Causality of Enhanced Reactivity: The key to the unique behavior of THEOS lies in its molecular structure. Unlike TEOS, where the silicon center is sterically hindered by ethyl groups, THEOS possesses four flexible 2-hydroxyethyl arms. The terminal hydroxyl (-OH) groups on these arms can participate in hydrogen bonding, which facilitates the access of water molecules to the central silicon atom. This intramolecular assistance accelerates the initial hydrolysis step even without external acid or base catalysts, allowing the reaction to proceed efficiently at neutral pH.[3] This is a critical advantage for encapsulating or working with pH-sensitive materials, such as proteins or other biologics.

The sol-gel process can be described in two primary stages:

-

Hydrolysis: The silicon-ester bonds (Si-O-C) are cleaved by water, forming reactive silanol groups (Si-OH) and releasing ethylene glycol as a byproduct.[1][6]

-

Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining ester groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the resulting silica network.

Caption: The two-stage hydrolysis and condensation mechanism of THEOS.

Section 3: Synthesis Protocol

THEOS is typically synthesized via a transesterification reaction between a common silica precursor, such as Tetraethyl orthosilicate (TEOS), and ethylene glycol.[3][9] The process involves substituting the ethoxy groups of TEOS with 2-hydroxyethyl groups.

Self-Validating Protocol: The success of this synthesis is predicated on Le Chatelier's principle. Ethanol is produced as a byproduct; its removal from the reaction mixture (e.g., by distillation) drives the equilibrium toward the formation of the desired THEOS product. Monitoring the removal of ethanol provides a real-time validation of the reaction's progress.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation apparatus (e.g., a short-path distillation head) to remove the ethanol byproduct. The system should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

Reagent Charging: Charge the reactor with Tetraethyl orthosilicate (TEOS) and a molar excess of ethylene glycol (e.g., a 4.5:1 molar ratio of ethylene glycol to TEOS).

-

Catalysis (Optional): While the reaction can proceed without a catalyst, a small amount of a suitable catalyst (e.g., a base like sodium methoxide or an acid catalyst) can be added to increase the reaction rate.

-

Reaction Execution: Heat the mixture with constant stirring. The reaction temperature should be maintained to facilitate the distillation of the ethanol byproduct (boiling point ~78°C) while minimizing the loss of ethylene glycol (boiling point ~197°C). A typical temperature range is 120-140°C.

-

Monitoring and Completion: The reaction is monitored by collecting the distilled ethanol. The reaction is considered complete when the theoretical amount of ethanol has been collected and the distillation ceases.

-

Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure Tetrakis(2-hydroxyethyl) orthosilicate.

Caption: Workflow for the synthesis of THEOS via transesterification.

Section 4: Applications in Research and Development

The unique reactivity of THEOS makes it a versatile tool for creating advanced materials.

-

Sol-Gel Synthesis of Advanced Silica: THEOS is an excellent precursor for silica gels, aerogels, and monoliths.[3][10] Its ability to form gels at neutral pH is particularly useful for creating templated materials where the template (e.g., a polymer or surfactant) is sensitive to extreme pH conditions.[3]

-

Hybrid Organic-Inorganic Materials: The organic hydroxyethyl groups improve the compatibility of the resulting silica network with organic polymers.[1] This allows for the creation of hybrid composites with enhanced mechanical properties, thermal stability, and durability, which are valuable in coatings and adhesives.[1][11]

-

Crosslinking Agent: THEOS can act as a crosslinking agent for silicone polymers and other resins, improving their structural integrity and performance characteristics.[12]

-

Coatings and Surface Modification: Its good film-forming properties are beneficial for creating thin silica or silicate coatings on various substrates.[1] These coatings can provide corrosion resistance, thermal stability, or serve as a base layer for further functionalization.[13][14][15]

-

Potential Biomedical Applications: The mild, neutral pH gelation conditions make THEOS a promising candidate for the encapsulation of sensitive biological molecules like enzymes and antibodies. This could lead to applications in biosensors, bioreactors, and controlled drug delivery systems. Its hydrolysis byproduct, ethylene glycol, is a known experimental teratogen, requiring careful consideration and purification in any biomedical context.[6]

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. THEOS presents several hazards that must be managed through proper laboratory practices.

Hazard Identification: The substance is classified with significant health warnings. The primary hazards are summarized from its Safety Data Sheet (SDS).[6]

| Hazard Class | GHS Code | Description | Source |

| Eye Irritation | H320 | Causes eye irritation | [6] |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [6] |

| Skin/Respiratory Irritation | H315/H335 | Causes skin irritation / May cause respiratory irritation | [2] |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle THEOS in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6] Emergency eye wash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be washed before reuse.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]

-

Skin Contact: Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical advice.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

Storage and Stability: THEOS is stable under recommended storage conditions.[6] However, it reacts slowly with moisture.[5][6] To ensure its integrity:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Store locked up and away from heat, sparks, or open flames.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion and Future Outlook

Tetrakis(2-hydroxyethyl) orthosilicate is more than just another silica precursor; it is an enabling molecule for advanced material synthesis. Its key advantage—rapid, catalyst-free hydrolysis at neutral pH—opens new avenues for creating sophisticated hybrid materials and for applications in fields sensitive to harsh chemical conditions, such as biotechnology and pharmaceuticals. While its handling requires stringent safety protocols due to its toxicity profile, its unique benefits often outweigh these challenges for specialized applications.

Future research will likely focus on leveraging its biocompatible processing conditions to develop novel drug delivery vehicles, advanced biosensors, and scaffolds for tissue engineering. Further exploration into its use in creating hierarchical porous materials and high-performance organic-inorganic composites will continue to drive innovation across multiple scientific and industrial sectors.

References

-

tetrakis(2-hydroxyethyl) orthosilicate. ChemBK. [Link]

-

TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90 - Safety Data Sheet. Gelest, Inc. [Link]

-

Tetrakis(2-hydroxyethyl)orthosilicate | C8H20O8Si | CID 28650. PubChem, National Center for Biotechnology Information. [Link]

-

Structural formulas of tetraethoxysilane (TEOS), tetrakis(2-hydroxyethyl)orthosilicate (THEOS) and tannic acid (TA). ResearchGate. [Link]

-

Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5. Chemsrc. [Link]

-

This compound. FDA Global Substance Registration System (GSRS). [Link]

-

tetrakis(2-hydroxyethyl) silicate_17622-94-5. Hairui Chemical. [Link]

-

Tetraethyl orthosilicate. Wikipedia. [Link]

-

Ethyl Silicate. Hengda Silane & Silicone. [Link]

-

TETRAETHOXYSILANE. Ataman Kimya. [Link]

-

Sol-Gel Method and TEOS. SANFAN Chemical. [Link]

-

Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

Kinetic regularities of the early stages of sol-gel process in tetraethoxysilane-based systems. SciSpace. [Link]

-

Hierarchical Porous SiO2 Cryogel via Sol-Gel Process. National Center for Biotechnology Information. [Link]

-

Cross-linking_Function. Hubei BlueSky New Material INC. [Link]

Sources

- 1. CAS 17622-94-5: Tetrakis(2-hydroxyethyl) orthosilicate [cymitquimica.com]

- 2. Tetrakis(2-hydroxyethyl)orthosilicate | C8H20O8Si | CID 28650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. gelest.com [gelest.com]

- 7. CAS # 17622-94-5, Tetrakis(2-hydroxyethoxy)silane, Tetrakis(2-hydroxyethyl) orthosilicate, this compound, Tetrakis(beta-hydroxyethyl) silicate - chemBlink [chemblink.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5 | Chemsrc [chemsrc.com]

- 10. Hierarchical Porous SiO2 Cryogel via Sol-Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 18765-38-3: Tetrakis(2-butoxyethyl) orthosilicate [cymitquimica.com]

- 12. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]

- 13. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 14. Ethyl silicate, ethyl orthosilicate, tetraethyl orthosilicate - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 15. sanfanchem.com [sanfanchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Tetrakis(2-hydroxyethyl) Silicate

This guide provides a comprehensive technical overview of Tetrakis(2-hydroxyethyl) silicate, an organosilicon compound of increasing interest in materials science and biomedical research. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular structure, properties, synthesis, and applications.

Introduction: A Versatile Precursor for Advanced Materials

This compound, also known as Tetrakis(2-hydroxyethyl) orthosilicate (THEOS), is an organosilicon compound characterized by a central silicon atom bonded to four 2-hydroxyethyl groups.[1] Its chemical formula is C8H20O8Si, and it has a molecular weight of approximately 272.33 g/mol .[2] This compound is typically a colorless to pale yellow, viscous liquid that is soluble in water and other organic solvents.[1]

THEOS serves as a crucial precursor in the sol-gel process for synthesizing silica-based materials.[1] A key advantage of THEOS over the more common tetraethyl orthosilicate (TEOS) is its ability to undergo hydrolysis and condensation reactions more rapidly, especially in neutral pH conditions.[3] This property allows for the formation of silica networks under milder conditions, which is particularly beneficial for biomedical applications where harsh pH environments can be detrimental.[3]

Molecular Structure and Properties

The molecular structure of THEOS consists of a central silicon atom tetrahedrally coordinated to four oxygen atoms, each of which is part of a 2-hydroxyethoxy group (-OCH2CH2OH).

Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17622-94-5 | [4] |

| Molecular Formula | C8H20O8Si | [2] |

| Molecular Weight | 272.33 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.2-1.3 g/cm³ | [5][6] |

| Boiling Point | ~357.7 °C at 760 mmHg | [5][6] |

| Flash Point | >110 °C | [4] |

| Solubility | Soluble in water and organic solvents | [1] |

Note: Reported physical properties may vary slightly between commercial suppliers.

Caption: 2D representation of the molecular structure of this compound.

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis of THEOS involves a transesterification reaction between tetraethyl orthosilicate (TEOS) and ethylene glycol.[3][6] The reaction typically involves heating a mixture of TEOS and an excess of ethylene glycol, which drives the reaction toward the formation of THEOS and ethanol as a byproduct.[6]

Experimental Protocol: Synthesis of THEOS

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetraethyl orthosilicate (TEOS) and ethylene glycol in a 1:4 molar ratio.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 120-140 °C with continuous stirring. The reaction progress can be monitored by observing the distillation of the ethanol byproduct.

-

Purification: After the reaction is complete (as indicated by the cessation of ethanol distillation), the excess ethylene glycol and any remaining volatile impurities can be removed by vacuum distillation to yield the final product, this compound.

Reactivity: The Sol-Gel Process

The primary utility of THEOS lies in its role as a precursor in the sol-gel process.[1] This process involves two key reactions: hydrolysis and condensation.

-

Hydrolysis: The Si-O-C bonds of THEOS are cleaved by the addition of water, leading to the formation of silanol groups (Si-OH) and the release of ethylene glycol.

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethylene glycol as a byproduct. This process leads to the formation of a three-dimensional silica network.

The rate of these reactions is influenced by factors such as pH, water-to-silicate ratio, and the presence of catalysts. A significant advantage of THEOS is that its hydrolysis and condensation proceed rapidly in the neutral pH range, which is often a requirement for biomedical applications.[3]

Caption: Simplified workflow of the sol-gel process using THEOS.

Applications in Research and Drug Development

The ability of THEOS to form silica-based materials under mild conditions makes it a promising candidate for various biomedical applications, particularly in drug delivery and the development of biocompatible coatings.

Controlled Drug Delivery

Silica nanoparticles derived from the sol-gel process can be used to encapsulate therapeutic agents. The porous nature of the resulting silica matrix allows for the controlled and sustained release of the encapsulated drugs.[7] The use of THEOS as a precursor can be advantageous in this context, as the milder reaction conditions can help preserve the integrity of sensitive drug molecules during the encapsulation process.

Biocompatible Coatings

Silica coatings can be applied to medical implants to enhance their biocompatibility and promote tissue integration. Materials derived from silicate precursors have been shown to be bioactive, meaning they can bond to living tissue.[8] The sol-gel method using THEOS allows for the deposition of thin, uniform silica films on various substrates, providing a means to modify the surface properties of implants to improve their performance and reduce the risk of rejection.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] It may also cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[9] Therefore, it is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[9] It should be stored in a tightly closed container away from moisture, with which it reacts slowly.[4][9]

Conclusion

This compound is a versatile organosilicon precursor with significant potential in materials science and biomedical applications. Its key advantage lies in its enhanced reactivity in the sol-gel process under neutral pH conditions, making it particularly suitable for the synthesis of silica-based materials for drug delivery and biocompatible coatings. As research in these areas continues to advance, the unique properties of THEOS are likely to be further exploited in the development of innovative technologies for the pharmaceutical and healthcare industries.

References

-

ResearchGate. (n.d.). Structural formulas of tetraethoxysilane (TEOS), tetrakis(2-hydroxyethyl)orthosilicate (THEOS) and tannic acid (TA). Retrieved from [Link]

-

GSRI. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5. Retrieved from [Link]

-

ChemBK. (2024). tetrakis(2-hydroxyethyl) orthosilicate. Retrieved from [Link]

-

Gelest, Inc. (2015). TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Inorganic Organic Hybrid Material Based on TEOS/MAPTMS for Biomedical Applications. Retrieved from [Link]

Sources

- 1. CAS 17622-94-5: Tetrakis(2-hydroxyethyl) orthosilicate [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Tetrakis(2-hydroxyethyl) orthosilicate | CAS#:17622-94-5 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrakis(2-hydroxyethyl) silicate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-hydroxyethyl) silicate (THEOS) is an organosilicon compound increasingly utilized in advanced materials science, particularly in the sol-gel synthesis of silica-based materials for biomedical applications.[1] Its unique structure, featuring four 2-hydroxyethyl groups, imparts distinct reactivity compared to more common alkoxysilanes like tetraethyl orthosilicate (TEOS).[2] This guide provides a comprehensive exploration of the core chemical reactions that govern the transformation of THEOS from a monomeric precursor to a functional polymeric network: hydrolysis and condensation. We will delve into the reaction mechanisms under different catalytic conditions, examine the factors influencing reaction kinetics, and present methodologies for synthesizing and characterizing the resulting materials. This document is intended to serve as a foundational resource for professionals leveraging THEOS in drug development, material design, and other research-driven fields.

Introduction to this compound (THEOS)

Tetrakis(2-hydroxyethyl) orthosilicate, a silicate ester, is a versatile precursor for forming silica networks.[1][3] Composed of a central silicon atom bonded to four 2-hydroxyethoxy groups, its chemical formula is C8H20O8Si.[1] A key advantage of THEOS is its ability to undergo hydrolysis and condensation reactions rapidly in the neutral pH range, a significant benefit over traditional precursors like TEOS which often require acidic or basic conditions that can be detrimental to sensitive biological molecules.[2] This property makes THEOS particularly suitable for applications in biotechnology and medicine, such as the encapsulation of cells or the synthesis of biocompatible coatings.[2]

The transformation of THEOS into a solid silica material is governed by the sol-gel process, which fundamentally involves two sequential reactions:

-

Hydrolysis: The cleavage of the Si-O-R bond by water to form a silanol group (Si-OH) and an alcohol.

-

Condensation: The linking of silanol groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.

Understanding and controlling these reactions are paramount to tailoring the final properties of the silica material, including its porosity, surface area, and mechanical strength.

The Mechanism of Hydrolysis

The hydrolysis of THEOS is the initial and rate-influencing step in the sol-gel process. It involves the nucleophilic attack of a water molecule on the silicon atom. The reaction can be catalyzed by either an acid or a base, with the mechanism differing significantly between the two conditions.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the reaction is initiated by the protonation of an oxygen atom in one of the 2-hydroxyethoxy groups.[4][6] This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside attack by water.[4] This mechanism is generally considered a bimolecular nucleophilic substitution (SN2-Si).[4][7]

The key steps are as follows:

-

Protonation: An alkoxide oxygen is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.

-

Transition State: A five-coordinate intermediate or transition state is formed.[4]

-

Leaving Group Departure: A protonated 2-hydroxyethanol molecule is eliminated, and a silanol group is formed.

Acid catalysis generally leads to a faster rate of hydrolysis compared to condensation.[7] This results in the formation of more linear or weakly branched polymer chains.[8]

Base-Catalyzed Hydrolysis

In a basic medium (pH > 7), the hydrolysis mechanism proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanol group (silanolate anion) on the silicon atom.[4][5]

The process unfolds as follows:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

-

Transition State: A pentavalent, negatively charged intermediate is formed.

-

Leaving Group Departure: An alkoxide ion is displaced, which then rapidly abstracts a proton from a water molecule to form 2-hydroxyethanol.

Under basic conditions, the condensation reaction rate can be comparable to or even faster than the hydrolysis rate, particularly for partially hydrolyzed species.[7] This kinetic profile favors the formation of more highly branched, compact, and particulate structures, often leading to the generation of discrete silica nanoparticles.[5]

The overall hydrolysis reaction can be represented as: Si(OCH₂CH₂OH)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OH

The Mechanism of Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the final silica network. This polymerization process can occur through two distinct pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bridge, releasing a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a remaining 2-hydroxyethoxy group to form a siloxane bridge, releasing a 2-hydroxyethanol molecule. ≡Si-OH + (HOCH₂CH₂O)-Si≡ ⇌ ≡Si-O-Si≡ + HOCH₂CH₂OH

The relative rates of these condensation reactions are also heavily influenced by the pH of the system. In acidic environments, where hydrolysis is rapid, the condensation tends to occur between a fully hydrolyzed species and a partially hydrolyzed one, leading to less branched structures.[4] Conversely, in basic conditions, condensation is fastest between more highly condensed and less acidic silanol species, promoting the growth of dense, particle-like aggregates.[4]

Visualization of Reaction Mechanisms

To better illustrate the chemical transformations, the following diagrams depict the core hydrolysis and condensation pathways.

Caption: Acid-catalyzed hydrolysis pathway for THEOS.

Caption: Water and alcohol condensation pathways.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not intrinsic but are influenced by a variety of experimental parameters. Precise control over these factors is essential for achieving desired material properties.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale & Insights |

| pH | Minimum near pH 7; increases in acidic or basic conditions.[5][7] | Minimum around pH 4 for trisilanols; increases at higher or lower pH.[7] | The catalyst (H⁺ or OH⁻) accelerates nucleophilic attack. The structural evolution of the polymer network is highly dependent on the pH-controlled balance between hydrolysis and condensation rates.[5] |

| Water:Silicate Ratio (r) | Increases with 'r' up to a certain point, then may decrease due to solubility issues.[4] | Generally increases with the concentration of silanol groups formed. | Stoichiometrically, r=2 is required for complete hydrolysis of a tetrafunctional silicate.[4] Higher 'r' values favor the water condensation pathway. |

| Temperature | Increases with temperature. | Increases with temperature. | Follows Arrhenius behavior. Higher temperatures accelerate both reactions, potentially leading to rapid, uncontrolled gelation.[9] Careful temperature control is crucial for process stability. |

| Solvent | Can be influenced by solvent polarity and ability to participate in hydrogen bonding. | Can be influenced by solvent polarity. | Co-solvents like ethanol are often used to improve the miscibility of the silicate precursor and water.[9] The solvent can also affect catalyst activity. |

| Precursor Concentration | Generally first-order or pseudo-first-order with respect to silicate concentration.[4] | Typically second-order or higher with respect to silanol concentration.[4] | Higher precursor concentrations lead to more frequent molecular collisions, increasing the overall rate of polymerization and shortening gelation time. |

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles

This section provides a generalized protocol for the synthesis of silica nanoparticles using a THEOS precursor, adapted from the well-established Stöber method which typically uses TEOS.[10] Researchers should note that reaction times may need to be adjusted based on the specific reactivity of THEOS.

Materials and Reagents

-

This compound (THEOS)

-

Ethanol (absolute)

-

Deionized Water

-

Ammonium Hydroxide (28-30% solution)

-

Magnetic stirrer and stir bars

-

Reaction vessel (e.g., round-bottom flask)

Step-by-Step Methodology

-

Preparation of Reaction Mixture: In the reaction vessel, combine ethanol and deionized water. Begin stirring the solution vigorously to ensure homogeneity.

-

Causality: Ethanol acts as a co-solvent to create a single-phase system, as THEOS is not fully miscible in water alone.[9]

-

-

Catalyst Addition: Add the specified amount of ammonium hydroxide to the ethanol/water mixture. Continue stirring for 5-10 minutes.

-

Precursor Addition: Rapidly add the THEOS precursor to the stirring solution. A cloudy white precipitate should begin to form, indicating the nucleation and growth of silica particles.

-

Causality: The introduction of the precursor to the catalyzed aqueous solution triggers the rapid onset of hydrolysis, followed immediately by condensation to form the silica network.

-

-

Aging: Allow the reaction to proceed under continuous stirring for a predetermined period (e.g., 2-24 hours) at a constant temperature.

-

Causality: The aging step allows for the completion of the condensation reactions and the growth of the nanoparticles to their final size. The duration of this step influences the particle size distribution and the degree of cross-linking within the particles.

-

-

Particle Recovery: The synthesized silica nanoparticles can be collected by centrifugation.

-

Washing: Wash the collected particles several times with ethanol and/or deionized water to remove unreacted reagents, the catalyst, and byproducts.

-

Drying: Dry the washed particles in an oven or under vacuum at a suitable temperature (e.g., 60-80 °C).

This protocol serves as a self-validating system, where the formation of a stable, colloidal suspension of silica particles confirms the successful progression of the hydrolysis and condensation reactions. The particle size can be verified using techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).

Characterization of THEOS-Derived Polymers

A suite of analytical techniques is employed to characterize the structure, morphology, and properties of the silica materials synthesized from THEOS.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to monitor the progress of the reactions by identifying the vibrational bands corresponding to Si-OH (silanol), Si-O-Si (siloxane), and the remaining Si-O-C bonds from the precursor.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si NMR): Provides detailed information about the local chemical environment of silicon atoms, allowing for the quantification of different silicate species (monomers, dimers, trimers) and the degree of condensation.[7]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are essential for visualizing the morphology, size, and size distribution of the resulting silica particles or the structure of the gel network.[12][13]

-

Dynamic Light Scattering (DLS): Measures the size of particles suspended in a liquid, providing a rapid assessment of the average particle diameter and polydispersity during and after synthesis.[12]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can be used to quantify the amount of residual hydroxyl groups and organic content.[14]

Conclusion

The hydrolysis and condensation of this compound are complex, yet controllable, chemical processes that form the basis of advanced sol-gel synthesis. The reaction mechanisms, heavily influenced by pH and other experimental conditions, dictate the structural evolution of the resulting silica network. By understanding the interplay between hydrolysis and condensation kinetics, researchers can precisely engineer silica materials with tailored properties for sophisticated applications in drug delivery, biocatalysis, and materials science. The unique ability of THEOS to polymerize under neutral conditions further expands its utility, particularly in fields where biocompatibility and mild reaction conditions are paramount.

References

- Osterholtz, F. D., & Pohl, E. (Year). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 1(1), 31-57. [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

- Schubert, U. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(8), 1079-1098.

- Das, R. K., & Pramanik, P. (2005). Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature.

-

ResearchGate. (n.d.). Hydrolysis-condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature | Request PDF. [Link]

- Porn-A-Nong, A., et al. (2018).

-

ResearchGate. (n.d.). Structural formulas of tetraethoxysilane (TEOS), tetrakis(2-hydroxyethyl)orthosilicate (THEOS) and tannic acid (TA). [Link]

- Rahman, I. A., et al. (2007). A novel method for synthesis of silica nanoparticles. Journal of the American Ceramic Society, 90(12), 3844-3847.

-

ResearchGate. (n.d.). Mechanism of acid-catalysed hydrolysis S N 2 − Si. [Link]

-

SciSpace. (n.d.). Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica. [Link]

- Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.

- Brinker, C. J., et al. (1982). SOL-GEL TRANSITION IN SIMPLE SILICATES II. Journal of Non-Crystalline Solids, 48(1), 47-64.

-

Gelest, Inc. (2015). TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90 - Safety Data Sheet. [Link]

-

SANFAN Chemical. (2025). Sol-Gel Method and TEOS. [Link]

-

OpenMETU. (n.d.). Polymerization and characterization of 2-Hydroxyethyl acrylate. [Link]

- Nakajima, K., et al. (2022). Characterization of Polymerized Layer of Alkylsilane on Surfaces of Silica Filler Materials by Force Spectroscopic Measurements. Analytical Chemistry, 94(39), 13393-13398.

Sources

- 1. CAS 17622-94-5: Tetrakis(2-hydroxyethyl) orthosilicate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. gelest.com [gelest.com]

- 7. afinitica.com [afinitica.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 14. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]

An In-depth Technical Guide to the Solubility of Tetrakis(2-hydroxyethyl) silicate

Introduction

Tetrakis(2-hydroxyethyl) silicate, also known as THEOS, is an organosilicate with the chemical formula Si(OCH₂CH₂OH)₄.[1][2] Its unique structure, featuring a central silicon atom bonded to four 2-hydroxyethyl groups, imparts a distinct set of physicochemical properties that make it a compound of interest in materials science and drug development.[3] This guide provides a comprehensive technical overview of the solubility of THEOS in various solvents, a critical parameter for its application in formulation, synthesis, and biological systems. We will delve into the theoretical underpinnings of its solubility, the practical aspects of its dissolution in aqueous and organic media, and the experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of THEOS's behavior in solution.

Chemical Structure and Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. THEOS is a clear to pale yellow liquid with a molecular weight of approximately 272.33 g/mol .[1][2][4] The presence of four hydroxyl (-OH) groups and four ether-like Si-O-C linkages makes the molecule highly polar and capable of forming hydrogen bonds. This structural feature is the primary determinant of its solubility characteristics.

Caption: Chemical structure of this compound (THEOS).

Solubility Profile of this compound

The principle of "like dissolves like" is fundamental to understanding the solubility of THEOS. Its polar nature, owing to the multiple hydroxyl groups, suggests a high affinity for polar solvents.

Aqueous Solubility

THEOS is described as being soluble in water.[3] A calculated solubility of 87 g/L at 25 °C has been reported, indicating substantial water solubility.[4] This is primarily due to the ability of the four hydroxyl groups to form hydrogen bonds with water molecules.

However, the dissolution of THEOS in water is not a simple physical process. Like other alkoxysilanes, it undergoes hydrolysis, a chemical reaction with water. This reaction is a critical factor to consider, as it affects the stability of aqueous THEOS solutions. A safety data sheet for a technical grade of THEOS notes that the material "reacts with water" and "decomposes slowly in contact with moist air or with water liberating ethylene glycol".[5]

The hydrolysis of the Si-O-C bonds leads to the formation of silanol groups (Si-OH) and ethylene glycol. These silanol groups are reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), eventually leading to the formation of silica networks.[3]

Caption: Simplified reaction pathway for the hydrolysis and condensation of THEOS.

The rate of these reactions is highly dependent on pH. Generally, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the slowest reaction rates observed around neutral pH.

Solubility in Organic Solvents

THEOS is generally described as soluble in organic solvents.[3] Based on its chemical structure, it is expected to be highly soluble in polar protic solvents and polar aprotic solvents, and less soluble in non-polar solvents.

| Solvent Class | Examples | Expected Solubility of THEOS | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Capable of hydrogen bonding with the hydroxyl groups of THEOS. |

| Polar Aprotic | Acetone, DMSO, THF | High / Miscible | High polarity allows for effective solvation of the polar THEOS molecule. |

| Non-Polar | Toluene, Hexane | Low / Insoluble | Lack of polarity and inability to form hydrogen bonds result in poor interaction with the highly polar THEOS. |

Note: While qualitative descriptors are available, specific quantitative solubility data for THEOS in a range of organic solvents is not readily found in publicly available literature. The determination of these values would require experimental measurement.

Experimental Determination of Solubility